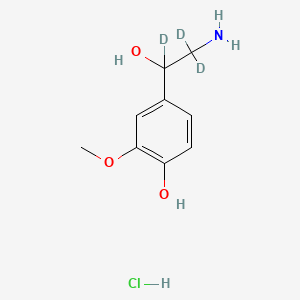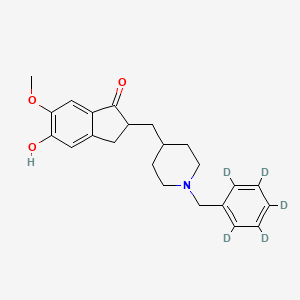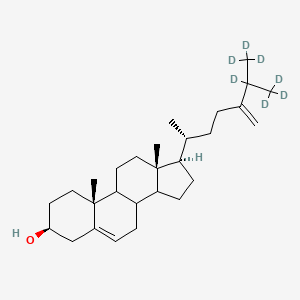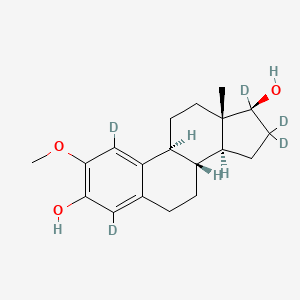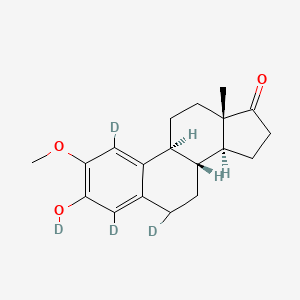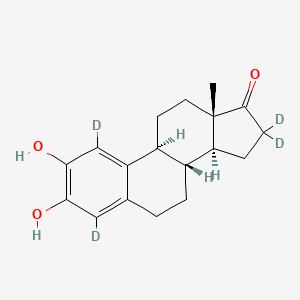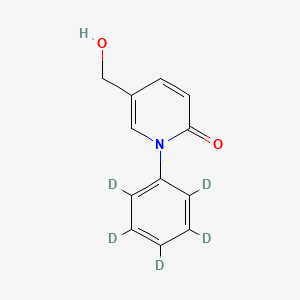
5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5
Vue d'ensemble
Description
5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 is a deuterated metabolite of Pirfenidone . It has a molecular formula of C12H6D5NO2 and a molecular weight of 206.25 .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 6 deuterium atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI key is YLTGBKWRQSGNOI-RALIUCGRSA-N .Physical and Chemical Properties Analysis
The compound is an off-white to pale beige solid with a melting point of 108-110°C . Its molecular formula is C12H6D5NO2 and it has a molecular weight of 206.25 .Applications De Recherche Scientifique
Structural and Spectroscopic Studies
5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 and its derivatives have been studied for their structural and spectroscopic properties. For instance, studies on the structures of various pyridone derivatives, including 5-hydroxy-2-hydroxymethyl-4-pyridones, have been conducted using methods like X-ray crystallography and density functional theory calculations. These studies provide insights into the electronic effects of different substituents on the pyridone structure and help understand their stability and molecular interactions (Mirković et al., 2018).
Synthesis and Chemical Reactions
Research has also focused on the synthesis and chemical reactions of this compound derivatives. This includes studies on facile one-pot syntheses of pyridone derivatives, exploring efficient catalysts and environmentally benign methodologies (Hakimi et al., 2017). Additionally, investigations into the thermal and photochemical rearrangements of pyridone derivatives have been carried out, contributing to our understanding of their chemical behavior under different conditions (Katritzky et al., 1980).
Medicinal Chemistry Applications
In medicinal chemistry, these compounds have been evaluated for potential therapeutic applications. For example, N1-substituted phenylhydroquinolinone derivatives, retaining the pyridone scaffold, have shown promise in preliminary anti-fibrosis activity studies, suggesting their potential as novel anti-fibrosis agents (Wu et al., 2012).
Pharmacological Investigations
Pharmacological investigations of pyridone derivatives have been conducted to explore their effects as modulators of biological processes. Studies on compounds like JNJ-40411813, a pyridone derivative, have shown its potential as a positive allosteric modulator of the metabotropic glutamate 2 receptor, indicating its relevance in psychiatric disorders (Cid et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
5-(hydroxymethyl)-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTGBKWRQSGNOI-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)CO)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849620 | |
| Record name | 5-(Hydroxymethyl)-1-(~2~H_5_)phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-52-1 | |
| Record name | 5-(Hydroxymethyl)-1-(phenyl-2,3,4,5,6-d5)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Hydroxymethyl)-1-(~2~H_5_)phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


